molecular formula C13H13NS B3209488 4-Methyl-3-(phenylsulfanyl)aniline CAS No. 105901-47-1

4-Methyl-3-(phenylsulfanyl)aniline

Cat. No. B3209488
CAS RN: 105901-47-1
M. Wt: 215.32
InChI Key: XTEGKJLIHFHKRY-UHFFFAOYSA-N
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Description

“4-Methyl-3-(phenylsulfanyl)aniline” is a chemical compound with the empirical formula C13H13NS . It has a molecular weight of 215.31 .


Synthesis Analysis

The synthesis of anilines like “4-Methyl-3-(phenylsulfanyl)aniline” can be achieved through various methods. One such method involves the use of ortho-and para-substituted aryl halides which can give rise to only 2- and 3-substituted arynes, respectively . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(phenylsulfanyl)aniline” can be represented by the SMILES string NC(C=C1)=CC=C1CSC2=CC=CC=C2 . This indicates that the molecule consists of a phenylsulfanyl group attached to a methyl aniline .


Physical And Chemical Properties Analysis

“4-Methyl-3-(phenylsulfanyl)aniline” is a solid substance . As mentioned earlier, it has a molecular weight of 215.31 .

Mechanism of Action

The mechanism of action for the methylation of anilines involves an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .

properties

IUPAC Name

4-methyl-3-phenylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEGKJLIHFHKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(phenylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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